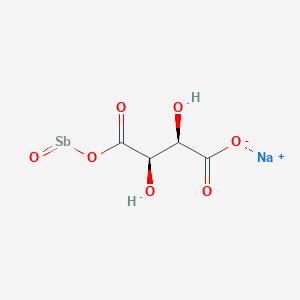
2-Amino-4-(carboxyamino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(carboxyamino)butanoic acid is a compound with significant interest in various scientific fields It is an amino acid derivative with a unique structure that includes both amino and carboxyamino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(carboxyamino)butanoic acid can be achieved through various methods. One common approach involves the catalytic asymmetric synthesis reaction. For instance, a dehydroamino acid can be subjected to asymmetric hydrogenation using a rhodium catalyst with an optically active cyclic phosphine ligand, followed by hydrolysis . Another method involves the alkylation of a glycine Schiff base with CF3-CH2-I under basic conditions, forming a Ni (II) complex, which is then disassembled to reclaim the chiral auxiliary and produce the target compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis techniques. These methods are designed to ensure high yield and purity of the final product, often employing recyclable chiral auxiliaries and efficient catalytic systems .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-(carboxyamino)butanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of both amino and carboxyamino groups allows it to participate in a wide range of chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and pH levels to ensure optimal reaction rates and selectivity .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-Amino-4-(carboxyamino)butanoic acid has a wide range of applications in scientific research:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to serve as a precursor for various chemical transformations and the development of new materials .
Biology: In biological research, this compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases. It is also used in the study of enzyme mechanisms and protein interactions .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products .
Mechanism of Action
The mechanism of action of 2-Amino-4-(carboxyamino)butanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act on enzymes such as glutamine synthetase, influencing their activity and thereby affecting metabolic processes . The compound’s unique structure allows it to bind to specific sites on target molecules, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Uniqueness: Compared to these similar compounds, 2-Amino-4-(carboxyamino)butanoic acid has distinct functional groups that confer unique chemical and biological properties. Its combination of amino and carboxyamino groups allows it to participate in a broader range of chemical reactions and interact with different molecular targets, making it a versatile compound in various scientific applications.
Properties
Molecular Formula |
C5H10N2O4 |
|---|---|
Molecular Weight |
162.14 g/mol |
IUPAC Name |
2-amino-4-(carboxyamino)butanoic acid |
InChI |
InChI=1S/C5H10N2O4/c6-3(4(8)9)1-2-7-5(10)11/h3,7H,1-2,6H2,(H,8,9)(H,10,11) |
InChI Key |
VBRRHOUCOVRPEH-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[6-[6-[6-(7-Oxabicyclo[4.1.0]heptan-3-ylmethoxy)-6-oxohexoxy]-6-oxohexoxy]-6-oxohexyl] 7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13833935.png)
![[4-[(Z)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B13833945.png)





![1-[1-(3-amino-2-hydroxy-4-phenylbutanoyl)pyrrolidine-2-carbonyl]-N-(1-amino-1-oxopropan-2-yl)pyrrolidine-2-carboxamide](/img/structure/B13833964.png)


![6-Phenyl-4,5-dihydrofuro[2,3-b]pyrrol-3-one](/img/structure/B13834001.png)

